molecular formula C7H5FN2O2 B13119477 3-Fluoro-5-nitro-2-vinylpyridine

3-Fluoro-5-nitro-2-vinylpyridine

Cat. No.: B13119477
M. Wt: 168.12 g/mol
InChI Key: RNPGSWZFNNCBNJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitro-2-vinylpyridine is a heterocyclic aromatic compound with the molecular formula C7H5FN2O2. This compound is characterized by the presence of a fluorine atom, a nitro group, and a vinyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3-Fluoro-5-nitro-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid. This method typically yields the desired compound in moderate yields . Another approach involves the use of the Schiemann reaction, where the diazonium salt of 2-amino-5-nitropyridine is decomposed in the presence of fluoroboric acid to introduce the fluorine atom . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Fluoro-5-nitro-2-vinylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitro-2-vinylpyridine and its derivatives involves interactions with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

3-Fluoro-5-nitro-2-vinylpyridine can be compared with other fluorinated pyridines, such as:

The presence of the nitro and vinyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Biological Activity

3-Fluoro-5-nitro-2-vinylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a vinyl group and two substituents: a fluorine atom at the 3-position and a nitro group at the 5-position. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to:

  • Inhibit Enzymatic Activity : It can modulate the activity of enzymes involved in critical metabolic pathways.
  • Induce Apoptosis : In cancer cells, it may trigger programmed cell death through various signaling pathways.
  • Antimicrobial Effects : Its ability to disrupt microbial membranes or inhibit growth factors contributes to its antimicrobial properties.

Biological Evaluation

Recent studies have reported on the biological evaluation of this compound, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The following table summarizes findings from various studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)8
HeLa (Cervical Cancer)12

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against multi-drug resistant strains. The results showed that the compound not only inhibited growth but also reduced biofilm formation, suggesting potential application in treating chronic infections.
  • Cancer Cell Line Studies : In another investigation, researchers explored the effects of the compound on apoptosis in cancer cells. Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming that this compound induces apoptosis through mitochondrial pathways.

Properties

Molecular Formula

C7H5FN2O2

Molecular Weight

168.12 g/mol

IUPAC Name

2-ethenyl-3-fluoro-5-nitropyridine

InChI

InChI=1S/C7H5FN2O2/c1-2-7-6(8)3-5(4-9-7)10(11)12/h2-4H,1H2

InChI Key

RNPGSWZFNNCBNJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)[N+](=O)[O-])F

Origin of Product

United States

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